3-chloro-5H,6H,7H-cyclopenta[c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1206980-79-1 |
|---|---|
Molecular Formula |
C8H8ClN |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H8ClN/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2 |
InChI Key |
SSPXXENMISVBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5h,6h,7h Cyclopenta C Pyridine
Retrosynthetic Analysis of the Cyclopenta[c]pyridine Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For the cyclopenta[c]pyridine core, a primary disconnection approach involves breaking the bonds of the pyridine (B92270) ring. A common strategy is to disconnect the C-N and C-C bonds of the pyridine ring, which leads to precursors that can undergo cyclization reactions. lakotalakes.com For instance, a Hantzsch-type pyridine synthesis would suggest a 1,5-dicarbonyl compound and an ammonia (B1221849) source as key precursors. lakotalakes.com Another approach involves the disconnection of the cyclopentane (B165970) ring fused to the pyridine core.
A tandem enamine-enal cycloaddition/pyridine formation has been explored for the synthesis of the 6,7-dihydro-5H-cyclopenta[c]pyridine structure. core.ac.uk This suggests a retrosynthetic pathway that breaks the molecule down into simpler components suitable for this type of cycloaddition.
Precursor Synthesis Strategies for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine
The synthesis of the target compound heavily relies on the efficient preparation of its precursors. One documented approach for a related isomer, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, starts from cyclopentanone (B42830) and benzylamine. researchgate.net These undergo a nucleophilic addition, followed by acetylization to form N-benzyl-N-cyclopentenylacetamide. researchgate.net This intermediate is then poised for cyclization.
Another strategy involves the use of 2,5-diarylidenecyclopentanone derivatives and propanedinitrile to construct the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile framework. nih.gov This highlights the versatility of cyclopentanone derivatives as starting materials.
Direct Synthesis Approaches for this compound
Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often through powerful cyclization and subsequent functionalization reactions.
Cyclization Reactions and Annulation Techniques
A variety of cyclization reactions have been employed to form the cyclopenta[c]pyridine core. The Vilsmeier cyclization of N-benzyl-N-cyclopentenylacetamide using phosphorus oxychloride is a key step in one synthetic route to a chloro-substituted cyclopenta[b]pyridine. researchgate.net Tandem enamine-enal cycloaddition/pyridine formation reactions have also been investigated, although they can sometimes result in low yields for the unadorned cyclopenta[c]pyridine structure. core.ac.uk
Palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes has been developed for the synthesis of cyclopenta[c]quinolines, a related fused system. acs.org This suggests the potential for transition metal-catalyzed methods in constructing the cyclopenta[c]pyridine skeleton. Furthermore, radical cyclization approaches have been successfully used to create cis-fused cyclopenta-pyridazinones, demonstrating the power of radical chemistry in forming five-membered rings fused to aza-heterocycles. nih.gov
Halogenation Procedures at the C3 Position
Introducing the chlorine atom at the C3 position is a critical step. In many synthetic sequences, the chlorination is achieved during the cyclization process itself. For example, the use of phosphorus oxychloride in the Vilsmeier reaction not only facilitates the ring closure but also installs the chloro substituent. researchgate.net
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, specific temperature control during the formation of intermediates and the final cyclization step was found to be critical. researchgate.net For instance, the formation of N-cyclopentylidene(phenyl)methanamine was optimal at 117-121°C, while the subsequent acetylization required cooling to 0-5°C before reacting at 20-25°C. researchgate.net The final Vilsmeier cyclization and hydrolysis steps also had defined temperature ranges for optimal outcomes. researchgate.net
In the context of the tandem enamine/enal cycloaddition-pyridine formation, it was found that for a related substrate, the optimal reaction temperature was 50°C, and the addition of p-toluenesulfonic acid (p-TsOH) significantly improved the reaction rate without compromising yield or purity. core.ac.uk
| Reaction Step | Catalyst/Reagent | Temperature | Yield | Reference |
| Tandem enamine-enal cycloaddition/pyridine formation | p-TsOH | 50 °C | Modest (31% for sequential) | core.ac.uk |
| Vilsmeier Cyclization | POCl₃ | Reflux | Overall 45.9% (3 steps) | researchgate.net |
| Manganese-catalyzed oxidation | Mn(OTf)₂ / t-BuOOH | 25 °C | High | rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of related cyclopenta[b]pyridin-5-one analogues, a significant advancement has been the use of a manganese catalyst with tert-butyl hydroperoxide in water at room temperature. rsc.org This method offers high yield and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine ring, avoiding harsh reagents and volatile organic solvents. rsc.org
Furthermore, the development of one-pot synthesis methods, such as the cyclocondensation reaction to form 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives without the need for chromatographic purification, represents a step towards more sustainable chemical production. nih.gov
Scalability Considerations for this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.
Process Optimization and Control: On a large scale, precise control over reaction parameters is crucial. For the chlorination step, the exothermic nature of the reaction between the pyridazinone precursor and phosphorus oxychloride necessitates efficient heat management. The choice of reactor is critical; glass-lined or corrosion-resistant reactors are required due to the corrosive nature of POCl₃ and the generation of hydrochloric acid as a byproduct. The rate of addition of the chlorinating agent must be carefully controlled to maintain the desired reaction temperature and prevent runaway reactions.
Reagent Handling and Stoichiometry: The use of phosphorus oxychloride on an industrial scale requires robust safety protocols for handling and storage due to its toxicity and reactivity with moisture. Optimizing the stoichiometry of the reagents is also a key consideration to maximize the yield and minimize waste. While an excess of POCl₃ may be used in the lab, on a larger scale, minimizing its use is economically and environmentally desirable. This may involve the use of a co-solvent to facilitate the reaction with a reduced amount of the chlorinating agent.
Work-up and Purification: The quenching of the reaction mixture on a large scale is a critical and potentially hazardous step. The addition of the reaction mixture to a large volume of water or a basic solution must be done in a controlled manner to manage the heat and gas evolution. The choice of extraction solvent and the efficiency of the phase separation are important for maximizing product recovery. For purification, large-scale chromatography can be expensive and time-consuming. Therefore, developing a robust crystallization process for the final product is highly desirable for industrial production. This would involve a detailed study of solvent systems and cooling profiles to ensure high purity and good crystal morphology.
Waste Management: The industrial synthesis of this compound will generate significant waste streams, including acidic aqueous waste from the quenching step and solvent waste from extraction and purification. Environmentally responsible and cost-effective methods for treating and disposing of this waste are essential components of a scalable process. This may include neutralization of acidic streams and solvent recycling.
Chemical Transformations and Reactivity of 3 Chloro 5h,6h,7h Cyclopenta C Pyridine
Nucleophilic Aromatic Substitution (SNAr) at the C3-Chloro Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing chloropyridines. The reactivity of halopyridines in SNAr reactions is generally lower than that of their nitro-activated benzene counterparts but can be enhanced by the electron-withdrawing effect of the ring nitrogen. For chloropyridines, the reactivity order is typically 4-chloro > 2-chloro >> 3-chloro. The 3-chloro position is the least activated towards nucleophilic attack because the negative charge in the intermediate cannot be effectively delocalized onto the nitrogen atom. askfilo.comyoutube.com Consequently, reactions at the C3-position of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine are expected to require more forcing conditions compared to its 2- or 4-chloro isomers.
While specific experimental data for nucleophilic aromatic substitution reactions on this compound is not extensively documented in publicly available literature, the following sections discuss the expected reactivity based on the known chemistry of 3-chloropyridine and related heterocyclic systems.
The direct displacement of the C3-chloro group by an amine (amination) is a challenging transformation for 3-chloropyridines due to the low reactivity of this position. youtube.com However, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) provide a powerful alternative for forming C-N bonds with a wide range of amines. Although specific examples with this compound are not reported, related heteroaryl chlorides can undergo amination. researchgate.net A general representation of a potential Buchwald-Hartwig amination is shown below.
General Scheme for Buchwald-Hartwig Amination:
Where Ar = 5H,6H,7H-cyclopenta[c]pyridin-3-yl
Detailed research findings on the direct amination of this compound are not available in the reviewed literature.
The synthesis of aryl ethers and thioethers from this compound would likely proceed via nucleophilic substitution with an alkoxide or thiolate, respectively. Similar to amination, direct SNAr reactions are expected to be difficult. More effective methods would involve copper or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation or Buchwald-Hartwig etherification). These reactions tolerate a broad range of functional groups and are generally more efficient for less reactive aryl halides.
Detailed research findings and data tables for etherification and thioetherification of this compound are not available in the current literature.
The introduction of a cyano group at the C3-position of this compound to form 3-cyano-5H,6H,7H-cyclopenta[c]pyridine would be a valuable transformation, as the nitrile group can be further converted into various functional groups. Transition-metal-catalyzed cyanation reactions, for instance, using palladium or copper catalysts with cyanide sources like zinc cyanide or potassium cyanide, are the most probable successful methods for this transformation. acs.org Direct nucleophilic substitution with cyanide salts would likely require harsh reaction conditions and may result in low yields. google.com
The Reissert-Henze reaction, which involves the cyanation of pyridine (B92270) N-oxides, is another potential route for introducing a cyano group onto a pyridine ring, although this would require prior oxidation of the starting material. consensus.app
Detailed research findings and data tables for the cyanation of this compound are not available in the current literature.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom is also protonated under the acidic conditions often used for EAS, further deactivating the ring. When EAS does occur, it typically directs the incoming electrophile to the C3 and C5 positions. In the case of this compound, the existing chloro substituent is a deactivating group and an ortho-, para-director. However, the strong deactivation of the pyridine ring makes electrophilic substitution challenging.
Specific studies on the electrophilic aromatic substitution of this compound, such as nitration, halogenation, or Friedel-Crafts reactions, have not been found in the reviewed literature. It is anticipated that such reactions would require harsh conditions and may lead to a mixture of products or no reaction.
Metal-Catalyzed Cross-Coupling Reactions of this compound
The chlorine atom at the C3-position of this compound provides a valuable site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide. libretexts.org This reaction is widely used in synthetic chemistry due to its mild reaction conditions and tolerance of a wide variety of functional groups. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands and reaction conditions has enabled their efficient coupling. libretexts.org
Although no specific examples of Suzuki-Miyaura coupling with this compound are available, numerous studies have demonstrated the successful coupling of other chloropyridines. researchgate.netresearchgate.net The reactivity in these couplings can be influenced by the electronic nature of the pyridine ring and the steric environment around the chlorine atom.
Below is a representative data table illustrating typical conditions for the Suzuki-Miyaura coupling of a generic 3-chloropyridine with an arylboronic acid, based on the available literature for related compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Chloropyridines
| Entry | 3-Chloropyridine Derivative | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85 |
| 2 | 3-Chloro-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 110 | 92 |
| 3 | 3-Chloro-4-cyanopyridine | 3-Thienylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/H2O | 80 | 78 |
This table is illustrative and based on general procedures for 3-chloropyridine derivatives; it does not represent actual experimental data for this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org While no specific examples of Sonogashira coupling on this compound have been documented in the reviewed literature, the reactivity of analogous halo-pyridine systems suggests that it would be a viable substrate. The general reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base to facilitate the coupling. mdpi.comnih.gov
Based on analogous reactions with other chloropyridines, a hypothetical Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene, would be expected to proceed under standard conditions to yield the corresponding 3-alkynyl-5H,6H,7H-cyclopenta[c]pyridine derivative.
Hypothetical Sonogashira Coupling Reaction Conditions:
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkyne | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60-80 °C |
| Product | 3-(Phenylethynyl)-5H,6H,7H-cyclopenta[c]pyridine |
Heck and Stille Coupling
The Heck and Stille reactions are fundamental palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. researchgate.netorganic-chemistry.orgorganic-chemistry.orgwikipedia.org The Heck reaction couples an aryl or vinyl halide with an alkene, while the Stille reaction involves the coupling of an organostannane with an aryl or vinyl halide. Similar to the Sonogashira coupling, direct literature examples for these reactions on this compound are not available. However, the known reactivity of chloropyridines in these transformations allows for the prediction of its behavior. wikipedia.org
For a Heck reaction, this compound would likely react with an alkene like styrene in the presence of a palladium catalyst and a base to yield a 3-styryl-5H,6H,7H-cyclopenta[c]pyridine.
In a Stille coupling, the same chloro-substituted pyridine could be coupled with an organostannane, for instance, tributyl(phenyl)stannane, to produce 3-phenyl-5H,6H,7H-cyclopenta[c]pyridine.
Hypothetical Heck and Stille Coupling Reaction Conditions:
| Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Product |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 3-Styryl-5H,6H,7H-cyclopenta[c]pyridine |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 3-Phenyl-5H,6H,7H-cyclopenta[c]pyridine |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of arylamines. While there are no specific reports on the Buchwald-Hartwig amination of this compound, studies on analogous 4-halo-1H-1-tritylpyrazoles demonstrate the feasibility of C-N coupling reactions on similar heterocyclic systems. nih.gov Furthermore, the successful amination of various (het)aryl halides underscores the broad applicability of this methodology. nih.gov
It is anticipated that this compound would readily undergo Buchwald-Hartwig amination with a variety of primary and secondary amines in the presence of a suitable palladium catalyst, a phosphine ligand, and a base. For example, a reaction with morpholine would be expected to yield 3-(morpholino)-5H,6H,7H-cyclopenta[c]pyridine.
Hypothetical Buchwald-Hartwig Amination Reaction Conditions:
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Morpholine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | BINAP |
| Base | NaOt-Bu |
| Solvent | Toluene |
| Product | 3-(Morpholino)-5H,6H,7H-cyclopenta[c]pyridine |
Reduction and Oxidation Reactions of the Cyclopenta[c]pyridine Ring System
The fused ring system of this compound presents two distinct sites for reduction and oxidation reactions: the pyridine ring and the cyclopentane (B165970) ring.
Reduction: The pyridine ring, being electron-deficient, can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines, often requiring high pressures and temperatures, and a platinum group metal catalyst such as PtO₂. asianpubs.orgresearchgate.netgoogle.com The chlorine substituent may or may not be retained depending on the reaction conditions. Another approach is the Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source, to typically yield a dihydropyridine derivative. acs.orgrsc.orgrsc.orgyoutube.comnih.gov
Oxidation: The cyclopentane portion of the molecule is susceptible to oxidation. Research on the oxidation of 2,3-cyclopentenopyridine analogues has shown that the methylene (B1212753) group adjacent to the pyridine ring can be selectively oxidized to a carbonyl group using a manganese catalyst (Mn(OTf)₂) and an oxidant like tert-butyl hydroperoxide (t-BuOOH) in water. rsc.org This suggests that this compound could potentially be oxidized to the corresponding 5-oxo derivative under similar conditions. rsc.org
Summary of Potential Reduction and Oxidation Reactions:
| Reaction Type | Reagents | Potential Product |
| Catalytic Hydrogenation | H₂, PtO₂ | 3-Chloro-octahydro-cyclopenta[c]pyridine |
| Birch Reduction | Na, NH₃, EtOH | 3-Chloro-1,4,5,6,7,7a-hexahydro-cyclopenta[c]pyridine |
| Oxidation | Mn(OTf)₂, t-BuOOH | 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one |
Rearrangement Reactions Involving the this compound Scaffold
Rearrangement reactions provide pathways to structurally diverse isomers. For pyridine-containing molecules, photochemical rearrangements are a known class of transformations. arkat-usa.orgnsf.govnih.govnih.gov For instance, irradiation of pyridines can lead to the formation of Dewar pyridines and prismanes as intermediates, which can then rearrange to give isomeric pyridines. arkat-usa.org While no specific rearrangement reactions of this compound have been reported, it is plausible that under photochemical conditions, it could undergo skeletal rearrangements. For example, a phototransposition could potentially lead to the formation of isomeric chlorocyclopenta-fused pyridines.
Another type of rearrangement observed in related systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been documented for chromeno[2,3-b]pyridines. mdpi.com This type of rearrangement is typically thermally induced and involves a nucleophilic attack, opening of a heterocyclic ring, followed by a new cyclization event. It is conceivable that under specific conditions with a suitable nucleophile, the pyridine ring of this compound could participate in such a rearrangement.
Derivatization and Analogue Synthesis of 3 Chloro 5h,6h,7h Cyclopenta C Pyridine
Design Principles for Novel 3-chloro-5H,6H,7H-cyclopenta[c]pyridine Derivatives
The design of novel derivatives of this compound is guided by established principles of medicinal chemistry and materials science. The core structure, a fusion of a cyclopentane (B165970) ring and a chlorinated pyridine (B92270) ring, offers multiple vectors for modification to modulate its physicochemical and biological properties.
Key design considerations include:
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the electron density of the aromatic ring. Modifications at other positions can further tune these properties, which is crucial for applications such as corrosion inhibition, where enhanced adsorption to metal surfaces is desired.
Introduction of Pharmacophoric Groups: The scaffold serves as a foundation for the attachment of various pharmacophores. For instance, the related 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine is a known intermediate in the synthesis of the fourth-generation cephalosporin (B10832234) antibiotic, cefpirome. researchgate.netresearchgate.net This highlights the potential of the cyclopenta[c]pyridine core to be incorporated into biologically active molecules.
Improvement of Physicochemical Properties: Derivatization is often aimed at optimizing properties such as solubility, lipophilicity, and metabolic stability. For example, the formation of hydrochloride salts of amine-substituted derivatives can enhance aqueous solubility and stability, which is advantageous for pharmaceutical formulations.
Conformational Restriction: The rigidity of the bicyclic system can be exploited to hold appended functional groups in specific spatial orientations, which is critical for optimizing interactions with biological targets.
Functionalization at Peripheral Positions of the Cyclopenta[c]pyridine Ring System
The this compound core offers several positions for functionalization, both on the pyridine and the cyclopentane moieties.
Functionalization of the Pyridine Ring:
The primary site for functionalization on the pyridine ring is the chlorine-bearing carbon. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring. A variety of nucleophiles can be employed to displace the chloride, leading to a wide range of derivatives:
Amination: Reaction with primary or secondary amines can introduce diverse amino substituents.
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.
Thiolation: Reaction with thiols or thiophenols can produce thioethers.
These substitution reactions are foundational for building molecular complexity from the chloropyridine precursor.
Functionalization of the Cyclopentane Ring:
The saturated cyclopentane portion of the molecule can also be functionalized, typically through reactions involving the methylene (B1212753) groups. For the related cyclopenta[b]pyridine isomers, manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine ring has been demonstrated to form the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgrsc.org A similar strategy could likely be applied to the 5- or 7-positions of the cyclopenta[c]pyridine ring system to introduce a carbonyl group, which can then serve as a handle for further derivatization, such as in the synthesis of oximes, hydrazones, or for alpha-functionalization.
Isosteric Replacements within the this compound Core
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to fine-tune the properties of a lead compound while maintaining its core biological activity. nih.govcambridgemedchemconsulting.com This can involve the replacement of a single atom or a functional group with another that has similar steric, electronic, or physicochemical properties.
For this compound, several isosteric replacements can be envisioned:
Replacement of the Chlorine Atom: The chlorine atom can be replaced by other groups to modulate the electronic and lipophilic character of the molecule. Common bioisosteres for a chloro group include:
Trifluoromethyl (CF3) group: This group is sterically similar to a chloro group but is more electron-withdrawing and can enhance metabolic stability.
Cyano (CN) group: A cyano group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor.
Methyl (CH3) group: This provides a less electron-withdrawing, more lipophilic alternative.
Replacement of the Pyridine Ring: The entire pyridine ring can be replaced with other five- or six-membered heterocycles to explore different spatial arrangements and hydrogen bonding patterns. Potential isosteres for the pyridine moiety include pyrimidine, pyrazine, or even non-aromatic saturated heterocycles like piperidine, which would drastically alter the geometry and electronic nature of the core. chemrxiv.org The choice of replacement depends on the desired properties and the specific application. For instance, replacing a pyridine with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors. rsc.org
| Original Group | Potential Isosteric Replacement | Rationale |
| Chlorine (Cl) | Trifluoromethyl (CF3) | Similar size, increased metabolic stability |
| Chlorine (Cl) | Cyano (CN) | Similar size, hydrogen bond acceptor |
| Pyridine | Pyrimidine | Modulate hydrogen bonding and electronics |
| Pyridine | Piperidine | Introduce flexibility and remove aromaticity |
Synthesis of Spiro and Fused Ring Systems Incorporating the Cyclopenta[c]pyridine Moiety
Building upon the this compound scaffold, more complex spirocyclic and fused-ring systems can be synthesized. These modifications can lead to novel three-dimensional structures with unique pharmacological profiles.
Spirocyclic Systems:
A common strategy to generate spirocycles involves the functionalization of the cyclopentane ring. For instance, oxidation of the C5 or C7 position to a ketone, as previously discussed, would create a key intermediate. This ketone could then undergo reactions to form a spirocyclic system. For example, reaction with a suitable bis-nucleophile could lead to the formation of a new heterocyclic ring spiro-fused at the C5 or C7 position.
Fused Ring Systems:
The synthesis of fused ring systems can be achieved through intramolecular cyclization reactions. For example, a derivative of this compound with a suitably positioned functional group on a substituent could be induced to cyclize onto the pyridine or cyclopentane ring. While direct examples for the target compound are not prevalent, methodologies for the synthesis of related fused systems, such as cyclopenta[d]pyrazolo[3,4-b]pyridines, have been reported and could be adapted. researchgate.net
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality can have a profound impact on the biological activity of a molecule. For this compound analogues, stereocenters can be introduced in the cyclopentane ring.
The stereoselective synthesis of such analogues can be approached in several ways:
Asymmetric Synthesis of the Core: The entire cyclopenta[c]pyridine scaffold could be constructed using a chiral starting material or a chiral catalyst to control the stereochemistry of the cyclopentane ring during its formation.
Chiral Resolution: A racemic mixture of a chiral derivative, for example, one containing a hydroxyl group on the cyclopentane ring, could be resolved into its constituent enantiomers using chiral chromatography or by derivatization with a chiral resolving agent.
Stereoselective Functionalization: A prochiral starting material, such as a ketone at the C5 or C7 position, could be reduced using a chiral reducing agent (e.g., a CBS catalyst) to produce a chiral alcohol with high enantiomeric excess.
These approaches would allow for the synthesis of enantiomerically pure or enriched analogues, which are essential for studying stereospecific interactions with biological targets.
Spectroscopic and Structural Elucidation Studies of 3 Chloro 5h,6h,7h Cyclopenta C Pyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For the related isomer series, the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, some ¹H and ¹³C NMR data have been reported. acs.orgnih.gov For instance, in one derivative, triplet signals around 2.87 and 3.09 ppm were assigned to the cyclic CH₂-CH₂ protons. nih.gov The ¹³C NMR spectrum of a similar derivative showed signals for the cyclic CH₂ groups at 27.22 and 28.90 ppm. acs.orgnih.gov These examples from related structures illustrate the type of information that would be expected for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine. A full analysis using 2D NMR techniques such as COSY (to establish proton-proton couplings within the cyclopentane (B165970) ring), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations, which would be crucial for confirming the connectivity between the pyridine (B92270) and cyclopentane rings and the position of the chlorine atom) would be required for unambiguous structure confirmation. NOESY experiments would further help in determining the spatial proximity of protons.
Solid-State NMR Characterization
There is no published data on the solid-state NMR characterization of this compound. Such studies would be valuable for understanding the molecular packing and conformation of the compound in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
While experimental HRMS data from dedicated studies are absent, predicted mass spectrometry data is available. The predicted monoisotopic mass of this compound (C₈H₈ClN) is 153.03453 Da. uni.lu Predicted m/z values for various adducts have also been calculated. uni.lu
Table 1: Predicted Mass Spectrometry Data for C₈H₈ClN
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 154.04181 |
| [M+Na]⁺ | 176.02375 |
| [M-H]⁻ | 152.02725 |
| [M+NH₄]⁺ | 171.06835 |
| [M+K]⁺ | 191.99769 |
Data sourced from PubChem. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Specific experimental IR and Raman spectra for this compound are not documented in the searched literature. However, for related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, characteristic IR absorption bands have been reported. For example, a derivative containing a cyano group exhibited a C≡N stretch at 2214 cm⁻¹, along with C-H aromatic and aliphatic stretching vibrations. acs.orgnih.gov For this compound, one would expect to observe characteristic C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, as well as C=C and C=N stretching vibrations from the pyridine ring. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental UV-Vis spectroscopic data for this compound has been found. Studies on related fused furo[2,3-b]pyridine (B1315467) systems have shown absorption bands in the range of 250 to 390 nm, attributed to π → π* and n → π* transitions within the heterocyclic core. researchgate.net It is plausible that this compound would exhibit absorption maxima in a similar region, corresponding to the electronic transitions within the chloropyridine chromophore.
X-ray Crystallography for Solid-State Structural Determination
There are no published X-ray crystallographic structures for this compound. A single-crystal X-ray diffraction study would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopentane ring. It would also reveal details about the intermolecular interactions and packing in the solid state.
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical properties of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum provides valuable information regarding the absolute configuration and conformational features of chiral compounds.
For analogues of this compound, chirality can be introduced through various structural modifications. For instance, substitution at the C5 or C7 positions of the cyclopentane ring can create one or more stereocenters. The resulting enantiomers or diastereomers will interact differently with circularly polarized light, giving rise to characteristic CD spectra.
The electronic transitions of the pyridine ring and the chloro-substituent within the this compound scaffold serve as intrinsic chromophores. When these chromophores are perturbed by a chiral center elsewhere in the molecule, they exhibit Cotton effects—positive or negative bands in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms, allowing for the determination of the molecule's absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known chirality.
To date, a thorough review of scientific literature indicates that specific experimental studies on the circular dichroism of chiral analogues of this compound have not been reported. The synthesis and chiroptical analysis of such compounds represent a potential area for future research. Such studies would be instrumental in assigning the absolute stereochemistry of newly synthesized chiral derivatives and in understanding how different substituents on the cyclopenta[c]pyridine core influence its three-dimensional structure.
Hypothetically, a research study on a chiral derivative, such as (5R)-5-methyl-3-chloro-5H,6H,7H-cyclopenta[c]pyridine, would yield a CD spectrum with distinct Cotton effects. The data from such an experiment could be tabulated to clearly present the findings. The table below is an illustrative example of how such data would be presented.
Hypothetical CD Spectral Data for a Chiral Analogue of this compound
| Compound Name | Solvent | Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] |
| (5R)-5-methyl-3-chloro-5H,6H,7H-cyclopenta[c]pyridine | Methanol | 275 | +1.5 x 10⁴ |
| (5R)-5-methyl-3-chloro-5H,6H,7H-cyclopenta[c]pyridine | Methanol | 240 | -2.8 x 10⁴ |
| (5S)-5-methyl-3-chloro-5H,6H,7H-cyclopenta[c]pyridine | Methanol | 275 | -1.5 x 10⁴ |
| (5S)-5-methyl-3-chloro-5H,6H,7H-cyclopenta[c]pyridine | Methanol | 240 | +2.8 x 10⁴ |
Table 1: Illustrative, hypothetical Circular Dichroism data for enantiomers of a 5-methyl substituted this compound. This data is not based on experimental results.
In this hypothetical example, the enantiomers exhibit mirror-image CD spectra, as expected. The positive and negative Cotton effects at specific wavelengths would be correlated with particular electronic transitions of the molecule's chromophores. Further analysis, often supported by computational methods like Time-Dependent Density Functional Theory (TD-DFT), would be necessary to definitively assign the absolute configuration based on these spectral features.
Computational and Theoretical Investigations of 3 Chloro 5h,6h,7h Cyclopenta C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 3-chloro-5H,6H,7H-cyclopenta[c]pyridine, these calculations would provide a deep understanding of its structure, stability, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule dictates its chemical behavior. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For substituted pyridine (B92270) derivatives, the distribution of electron density in the HOMO and LUMO is heavily influenced by the nature and position of the substituents. ijesit.comresearchgate.net In the case of this compound, the electron-withdrawing chloro group and the fused aliphatic ring would significantly impact the electronic landscape of the pyridine ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This data is illustrative and not based on actual calculations for the specified compound. |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
For this compound, the ESP would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The presence of the chlorine atom would also influence the potential distribution, creating localized areas of varying charge.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can predict the frequencies at which it will absorb infrared radiation. Comparing these calculated frequencies with experimental data helps to confirm the molecular structure.
Studies on similar chlorinated pyridine compounds have demonstrated that Density Functional Theory (DFT) methods, such as B3LYP, can accurately predict vibrational spectra. ijesit.comresearchgate.net Such calculations for this compound would allow for the assignment of characteristic vibrational bands, including the C-Cl stretching, C-N stretching, and various bending modes of the fused ring system.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of molecules and elucidate the mechanisms of chemical reactions.
Transition State Analysis for Key Transformations
Understanding the energy barriers of a reaction is key to predicting its feasibility and rate. Transition state analysis involves locating the highest energy point along the reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state is the activation energy.
For this compound, a key transformation of interest would be nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The electron-deficient nature of the pyridine ring would facilitate such reactions. DFT calculations could model the approach of a nucleophile, locate the transition state structure, and calculate the activation energy for the substitution.
Reaction Pathway Elucidation
Beyond identifying the transition state, DFT can be used to map out the entire reaction pathway, including any intermediates and alternative routes. This provides a detailed, step-by-step understanding of how reactants are converted into products.
For instance, in the context of synthesizing derivatives of this compound, DFT could be employed to explore the thermodynamics and kinetics of different synthetic strategies. This could involve modeling cyclization reactions to form the fused ring system or the introduction of various functional groups onto the pyridine ring. nih.govacs.org By comparing the energy profiles of different pathways, the most favorable reaction conditions can be predicted.
Molecular Dynamics (MD) Simulations for Conformational Analysis
There is a notable absence of specific studies applying Molecular Dynamics (MD) simulations to elucidate the conformational landscape of this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into their flexibility, preferred shapes (conformations), and interactions with their environment. However, research detailing the specific force fields, simulation parameters, and resulting conformational analyses for this compound is not currently documented in scientific databases.
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in drug discovery and toxicology for predicting the properties of new chemical entities. Despite the utility of QSAR, specific models developed for this compound and its derivatives are not described in the available literature.
Descriptors for this compound Derivatives
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized into various types, such as constitutional, topological, geometrical, and electronic descriptors. For a hypothetical QSAR study on derivatives of this compound, a range of descriptors would be calculated to capture the structural variations within the series of compounds. However, no published research provides a specific set of calculated descriptors for derivatives of this compound.
Predictive Modeling for Biological Interactions
Following the calculation of descriptors, statistical methods are employed to build a predictive model that can estimate the biological activity of new, untested compounds. These models are crucial for prioritizing synthesis and biological testing. In the context of this compound, there are no documented QSAR models for predicting its biological interactions. The absence of such studies means that there are no established mathematical equations or statistical models to forecast its activity based on its structure.
Exploration of 3 Chloro 5h,6h,7h Cyclopenta C Pyridine in Chemical Biology and Medicinal Chemistry Research Design
Scaffold Significance in Privileged Structures and Drug Discovery
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. mdpi.com The pyridine (B92270) scaffold itself is widely recognized as a privileged structure, being a key component in over 7000 existing drug molecules. nih.gov The cyclopenta[c]pyridine framework, as a derivative of pyridine, inherits some of this privileged character. The fused ring system imparts a degree of conformational rigidity, which can be advantageous for binding to specific protein pockets.
Research has shown that derivatives of the related cyclopenta[b]pyridine scaffold exhibit a range of biological activities. nih.govacs.org For instance, certain cyclopenta[b]pyridine-3-carbonitrile derivatives have been investigated as corrosion inhibitors, demonstrating the diverse applications of this class of compounds. nih.govacs.org Furthermore, studies on 5-aryl-cyclopenta[c]pyridine derivatives have revealed their potential as antiviral, insecticidal, and fungicidal agents. acs.orgnih.gov These findings underscore the importance of the cyclopenta[c]pyridine scaffold as a versatile platform for the development of new bioactive molecules.
Ligand Design and Pharmacophore Modeling Incorporating the Cyclopenta[c]pyridine Moiety
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.commdpi.com This approach is instrumental in designing new ligands with improved potency and selectivity. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target (structure-based). mdpi.com
In the context of the 3-chloro-5H,6H,7H-cyclopenta[c]pyridine scaffold, pharmacophore modeling can guide the design of new derivatives. The core scaffold provides a rigid framework, and the chlorine atom at the 3-position can act as a key interaction point, for example, through halogen bonding. By analyzing the structure-activity relationships (SAR) of a series of cyclopenta[c]pyridine analogues, researchers can develop a pharmacophore model that highlights the key features required for a specific biological effect. For instance, in the design of c-Met inhibitors, a related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold was utilized, and the resulting pharmacophore model guided the synthesis of potent and selective compounds. nih.gov
Rational Design of Probes for Biological Target Identification
Identifying the cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action. nih.govrsc.org Chemical probes, which are typically derivatives of a bioactive compound modified with a reporter tag (e.g., a fluorescent group or a photoaffinity label), are valuable tools for target identification. rsc.orgmdpi.com
The this compound scaffold can be rationally modified to create chemical probes. The chlorine atom, or other positions on the ring system, can serve as an attachment point for a linker connected to a reporter group. For example, a recent study described the design and synthesis of fluorescence-labeled analogs of TAK-779, a CCR5 antagonist, to be used as chemical probes. mdpi.com A similar strategy could be applied to this compound to elucidate its biological targets. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity.
Structure-Based Drug Design Methodologies Utilizing this compound Analogues
Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein, to design and optimize ligands. nih.govmdpi.com This approach allows for the rational design of molecules that can fit precisely into the target's binding site, leading to high-affinity and selective interactions.
When the crystal structure of a target protein in complex with a this compound analogue is available, SBDD can be employed to guide further optimization. The structural information can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom. This knowledge can then be used to design new analogues with improved binding affinity. For example, in the development of c-Met inhibitors, a structure-based approach was used to design a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives with potent inhibitory activity. nih.gov
Fragment-Based Drug Discovery (FBDD) Strategies with Cyclopenta[c]pyridine Scaffolds
Fragment-based drug discovery (FBDD) is an alternative approach to traditional high-throughput screening for identifying lead compounds. researchgate.netnih.govvu.nl FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. researchgate.net Once a fragment hit is identified, it can be optimized into a more potent lead compound by growing the fragment, linking it to other fragments, or merging it with other chemical moieties. nih.gov
The cyclopenta[c]pyridine scaffold, due to its relatively small size and defined three-dimensional shape, is well-suited for inclusion in fragment libraries. Screening of a fragment library containing this compound could identify it as a starting point for the development of inhibitors for a particular target. A recent study utilized a novel capillary zone electrophoresis method for fragment screening and identified a new TTR-binding scaffold, 4-(3H-pyrazol-4-yl)quinoline, demonstrating the power of FBDD in discovering novel chemotypes. biorxiv.org
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. nih.gov This approach is particularly useful for exploring the structure-activity relationships of a given scaffold.
Libraries of this compound derivatives can be generated by systematically varying substituents at different positions on the bicyclic ring system. For example, the chlorine atom at the 3-position can be replaced with other functional groups through various cross-coupling reactions. Similarly, the cyclopentane (B165970) ring can be functionalized to introduce additional diversity. The synthesis of a combinatorial library of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines demonstrates the feasibility of applying such methods to related heterocyclic scaffolds. scispace.com The resulting library of this compound analogues can then be screened against a panel of biological targets to identify new lead compounds.
Future Directions and Emerging Research Avenues for 3 Chloro 5h,6h,7h Cyclopenta C Pyridine
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and automation. durham.ac.uknih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and the potential for high-throughput screening and optimization. sci-hub.se For a molecule like 3-chloro-5H,6H,7H-cyclopenta[c]pyridine, integrating its synthesis into a continuous flow system could streamline production and facilitate the rapid generation of derivatives. durham.ac.ukuc.pt
Flow chemistry setups allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially exothermic or rapid reactions often involved in heterocycle synthesis. sci-hub.se Automated systems can sequentially add reagents, perform in-line purification using solid-supported reagents and scavengers, and utilize real-time monitoring to ensure high purity of the final product without manual intervention. durham.ac.ukethz.ch This approach, sometimes called "reaction telescoping," avoids the isolation of intermediates, saving time and resources. uc.pt The development of a flow-based synthesis for this compound would not only make the parent compound more accessible but also enable the creation of a diverse library of analogues for further research through automated derivatization. durham.ac.ukmdpi.com
Table 1: Comparison of Batch vs. Flow Synthesis for Heterocycles
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often complex and non-linear | More straightforward by extending run time |
| Safety | Higher risk with large volumes of hazardous materials | Improved, small reaction volumes, better heat transfer |
| Control | Less precise control over reaction parameters | High precision over temperature, pressure, stoichiometry |
| Reproducibility | Can be variable between batches | High, due to consistent reaction conditions |
| Automation | Difficult to fully automate | Readily integrated with automated systems |
| Purification | Typically requires offline, multi-step workups | In-line purification techniques can be employed |
Application in Supramolecular Chemistry and Materials Science (Theoretical Aspects)
The structural features of this compound make it a compelling candidate for theoretical exploration in supramolecular chemistry and materials science. Pyridine-based units are fundamental building blocks in the design of functional materials due to their ability to participate in a variety of non-covalent interactions. nih.govresearchgate.net
The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and anion-π interactions. rsc.org These interactions are the basis of self-assembly, allowing molecules to organize into well-defined, higher-order structures like liquid crystals, coordination polymers, and metal-organic frameworks (MOFs). icm.edu.plnih.goviucr.org The fusion of the cyclopentane (B165970) ring introduces conformational constraints and a specific three-dimensional shape that could be exploited to direct the assembly of novel supramolecular architectures. Furthermore, the chlorine atom provides a site for further functionalization, allowing for the tuning of electronic properties and the introduction of additional recognition sites. Theoretical studies could model how derivatives of this compound might self-assemble and what properties the resulting materials might possess, such as semiconductivity or porosity. icm.edu.pl
Computational Design of Advanced Derivatives with Tunable Properties
Computational chemistry provides powerful tools for the in silico design and screening of new molecules, accelerating the discovery of compounds with desired properties. rsc.org For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict how structural modifications will affect its electronic, steric, and reactive characteristics. researchgate.net
Researchers can model the introduction of various functional groups—electron-donating or electron-withdrawing—at different positions on the bicyclic scaffold. These calculations can predict changes in key properties such as the molecule's dipole moment, frontier molecular orbital energies (HOMO/LUMO), and its potential to interact with biological targets or function as a ligand. researchgate.netresearchgate.net This computational pre-screening can identify the most promising derivatives for synthesis, saving significant time and resources. For example, DFT calculations could be used to design derivatives with specific electronic properties for applications in organic electronics or to predict the regioselectivity of further functionalization reactions. acs.orgacs.org
Table 2: Potential Tunable Properties via Computational Design
| Property to Tune | Potential Modification | Computational Method |
|---|---|---|
| Electronic Properties (HOMO/LUMO) | Add electron-withdrawing/donating groups | DFT, Ab initio calculations |
| Solubility | Introduce polar or non-polar functional groups | Molecular Dynamics, COSMO-RS |
| Reactivity/Regioselectivity | Modify existing groups or add directing groups | DFT (transition state analysis) |
| Binding Affinity (for receptors) | Alter steric and electronic complementarity | Molecular Docking, QSAR |
| Supramolecular Assembly | Design specific intermolecular interaction sites | Molecular Dynamics, Crystal Structure Prediction |
Exploration of Novel Synthetic Pathways
While methods exist for the synthesis of related cyclopentapyridines, the development of a truly general and efficient protocol for producing the cyclopenta[c]pyridine scaffold remains an area of active interest. Future research will likely focus on creating more direct, efficient, and versatile synthetic routes to this compound and its derivatives.
Expanding the Scope of Reactivity and Functionalization
The chemical reactivity of this compound is largely defined by its pyridine ring and the chloro-substituent. Future research will aim to expand the toolkit of reactions that can be performed on this scaffold, enabling the synthesis of a wider array of complex derivatives.
The electron-deficient nature of the pyridine ring makes it challenging to functionalize directly, but modern methods are overcoming this limitation. beilstein-journals.org Research could focus on the regioselective C-H functionalization of the pyridine ring at positions other than the chlorinated one, using transition-metal catalysis or photocatalysis to generate radical intermediates. acs.orgnih.govacs.org The chlorine atom itself is a key handle for functionalization, serving as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Exploring the limits of these reactions with a wide range of nucleophiles and coupling partners will be a significant avenue of research.
Potential for Photocatalytic and Electrocatalytic Applications (Theoretical Framework)
The fields of photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. The structure of this compound provides a theoretical basis for its potential use in these emerging areas.
Photocatalysis: Visible-light photocatalysis often involves the generation of radical intermediates under mild conditions. researchgate.netacs.org The pyridine moiety can be activated through single-electron reduction of a corresponding pyridinium (B92312) salt to form a pyridinyl radical, which can then engage in further reactions. acs.org The chloro-substituent could also be a key player. Aryl chlorides can undergo photocatalytic dehalogenation or be used in coupling reactions. nih.govorganic-chemistry.org Theoretical studies could explore the redox potentials of the target molecule and its derivatives to assess their suitability as photocatalysts or as substrates in photocatalytic cycles. acs.org
Electrocatalysis: Electrocatalysis provides a means to drive reactions using electricity, often avoiding harsh chemical oxidants or reductants. The reductive dehalogenation of aryl chlorides is a well-established electrochemical process. acs.orgnih.govacs.org It is conceivable that this compound could be selectively de-chlorinated at an electrode surface or used as a precursor in electrocatalytic coupling reactions. Furthermore, the pyridine nitrogen could coordinate to a catalytic electrode surface, facilitating C-H activation or other transformations. Computational modeling of the molecule's behavior at an electrode interface could help predict its electrocatalytic potential and guide the design of future experiments. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine, and how do reaction conditions influence yield?
- The synthesis of cyclopenta[c]pyridine derivatives typically involves multi-step reactions, such as cyclocondensation of substituted ketones with amines or via cyclization of pre-functionalized intermediates. For example, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine are synthesized using cyclopentanone and substituted thiophenes under acidic conditions, followed by halogenation to introduce chloro groups . Key variables include solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., copper iodide for azide-alkyne cycloadditions). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How are structural and purity assessments performed for this compound?
- Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent positions, IR spectroscopy to identify functional groups (e.g., carbonyl or C-Cl stretches), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC (reversed-phase C18 columns) or GC-MS, with thresholds >95% required for research-grade material . For example, the ketone derivative 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS 1092301-56-8) is verified by its distinct carbonyl peak at ~170 ppm in 13C NMR .
Q. What safety precautions are critical during handling?
- The compound’s GHS classification includes skin/eye irritation (H315/H319) and respiratory irritation (H335) . Required precautions:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : Dry, inert atmosphere at room temperature to prevent degradation .
- Spills should be contained with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How does the chloro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- The C-Cl bond in 3-chloro-cyclopenta[c]pyridine acts as an electrophilic site for palladium-catalyzed couplings. However, steric hindrance from the fused cyclopentane ring may reduce reaction rates compared to planar aromatics. Optimization strategies:
- Use bulky ligands (e.g., XPhos) to enhance catalytic activity.
- Elevate temperatures (80–100°C) in polar aprotic solvents (DMF or dioxane) .
Q. What contradictions exist in reported spectroscopic data for cyclopenta[c]pyridine derivatives?
- Discrepancies in NMR chemical shifts arise from solvent polarity and tautomeric equilibria. For instance, the pyridinone proton in 2-chloro-5H-cyclopenta[b]pyridin-5-one may appear between δ 8.2–8.5 ppm in DMSO-d6 versus δ 7.9–8.1 in CDCl3 due to hydrogen bonding differences .
- Mass spectrometry : Fragmentation patterns vary with ionization methods (EI vs. ESI), complicating comparative analyses .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic conditions (pH < 3) : The cyclopentane ring undergoes partial dehydrogenation, forming aromatic byproducts.
- Basic conditions (pH > 10) : Hydrolysis of the C-Cl bond occurs, generating hydroxylated derivatives. Stability studies recommend neutral buffers (pH 6–8) for long-term storage .
Methodological Challenges
Q. What strategies resolve low yields in large-scale syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
